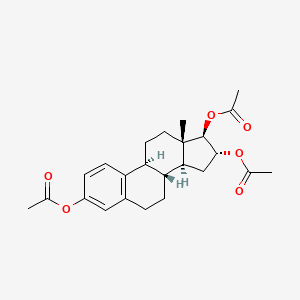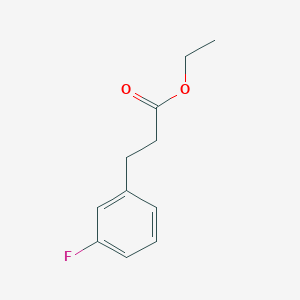
4,5-Dimethoxy-isoindolin-1-one
Vue d'ensemble
Description
4,5-Dimethoxy-isoindolin-1-one is a heterocyclic compound with a unique structure that includes an isoindolinone core substituted with two methoxy groups at positions 4 and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-isoindolin-1-one typically involves the condensation of phthalic anhydride with appropriate amines followed by reduction and cyclization steps. One common method includes:
Condensation Reaction: Phthalic anhydride reacts with a suitable amine to form a phthalimide intermediate.
Reduction: The phthalimide is then reduced using sodium borohydride to form a hemiacetal.
Cyclization: The hemiacetal undergoes cyclization to form the isoindolinone core.
Industrial Production Methods: In industrial settings, the synthesis may be optimized for large-scale production using continuous flow reactors and catalytic processes to enhance yield and efficiency. Ultrasonic-assisted synthesis has also been explored to improve reaction rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethoxy-isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted isoindolinones, quinones, and hydroxy derivatives, which can be further utilized in synthetic applications .
Applications De Recherche Scientifique
4,5-Dimethoxy-isoindolin-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 4,5-Dimethoxy-isoindolin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositol-3-kinase γ (PI3Kγ), which plays a role in tumor-associated macrophage-mediated gastric carcinoma. The inhibition occurs through the suppression of tumor necrosis factor-alpha and interleukin-12 via the AKT/mTOR pathway . This pathway is crucial for the immunosuppressive phenotype of tumor-associated macrophages.
Comparaison Avec Des Composés Similaires
Isoindolin-1-one: The parent compound without methoxy substitutions.
4-Methoxy-isoindolin-1-one: A similar compound with a single methoxy group.
5-Methoxy-isoindolin-1-one: Another variant with a methoxy group at position 5.
Uniqueness: 4,5-Dimethoxy-isoindolin-1-one is unique due to the presence of two methoxy groups, which enhance its reactivity and potential biological activity. The dual substitution pattern allows for more diverse chemical modifications and applications compared to its mono-substituted counterparts .
Propriétés
IUPAC Name |
4,5-dimethoxy-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-4-3-6-7(9(8)14-2)5-11-10(6)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTREGJXONHUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)NC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40598794 | |
| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-37-3 | |
| Record name | 4,5-Dimethoxy-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40598794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-[(3-Nitropyridin-2-YL)amino]phenol](/img/structure/B1627528.png)



![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)

